molecular formula C22H12ClNO5 B2985890 N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide CAS No. 903866-79-5

N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

Cat. No.: B2985890
CAS No.: 903866-79-5
M. Wt: 405.79
InChI Key: ANLMVMGJMGHZRX-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C22H12ClNO5 and its molecular weight is 405.79. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(6-chloro-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClNO5/c23-12-7-8-17-14(10-12)15(11-19(25)28-17)21-20(13-4-1-2-5-16(13)29-21)24-22(26)18-6-3-9-27-18/h1-11H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLMVMGJMGHZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)Cl)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide is a synthetic compound notable for its complex structure, which combines elements from both coumarin and benzofuran families. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H16ClNO4, with a molecular weight of approximately 393.8 g/mol. Its structure features:

  • A coumarin moiety , which is known for various biological activities.
  • A benzofuran ring , enhancing its pharmacological properties.

1. Antimicrobial Activity

Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various strains of bacteria and fungi.

CompoundActivityMinimum Inhibitory Concentration (MIC)
Compound 3Antitubercular8 μg/mL
Compound 4Antifungal2 μg/mL
Benzofuran DerivativesAntimicrobialMIC 0.78 - 6.25 μg/mL

These findings suggest that the presence of hydroxyl groups in the benzofuran structure is crucial for antimicrobial efficacy .

2. Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. For example, derivatives with similar structures have demonstrated cytotoxic effects against cancer cell lines, including colon carcinoma (HCT-15). The structure–activity relationship (SAR) indicates that modifications in the benzofuran and coumarin moieties can enhance anticancer activity.

3. Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals, which may help mitigate oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes:

  • Cholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment.
    • IC₅₀ Values : Related compounds demonstrate promising IC₅₀ values indicating effective inhibition.
  • Monoamine Oxidase Inhibition : Inhibition of monoamine oxidase (MAO) could lead to increased neurotransmitter levels, potentially alleviating depression symptoms.

Binding Affinity

Molecular docking studies suggest that this compound binds effectively to the active sites of AChE and MAO, leading to competitive inhibition. This interaction is crucial for its biological activity and therapeutic potential.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Antimycobacterial Activity : A study demonstrated that derivatives showed profound antimycobacterial activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells .
  • Cytotoxicity Against Cancer Cells : Research indicated that certain analogs displayed significant cytotoxic effects on various cancer cell lines, prompting further investigation into their therapeutic applications .

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